![molecular formula C15H18N4O5S B2387368 2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one CAS No. 897622-66-1](/img/structure/B2387368.png)
2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one
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Overview
Description
The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group attached to one of the carbon atoms in the ring. The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Piperazine rings are often found in pharmaceuticals and are known to influence pharmacokinetic properties .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Piperazine derivatives, including the compound , have attracted attention due to their biological and pharmaceutical activities . Researchers explore their potential as drug candidates. Notably, piperazine moieties appear in drugs like trimetazidine, ranolazine, and aripiprazole. Investigating the pharmacological effects and optimizing the structure of this compound could lead to novel therapeutic agents.
Antimicrobial Activity
Studies have examined the antimicrobial properties of piperazine-based compounds. Docking simulations and molecular dynamics studies revealed that certain piperazine derivatives exhibit promising interactions with oxidoreductase enzymes, suggesting potential antibacterial activity . Further research could explore their efficacy against specific pathogens.
Computational Chemistry
Molecular modeling studies, including docking simulations and ADME calculations, play a crucial role in understanding the behavior of piperazine derivatives. Researchers use computational tools to predict binding affinities, pharmacokinetics, and toxicity profiles. These insights guide experimental design and drug development.
Future Directions
properties
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-24-12-4-2-11(3-5-12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUXQBLGCKFJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
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